molecular formula C11H18ClNO B6157202 (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride CAS No. 2624108-51-4

(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6157202
CAS No.: 2624108-51-4
M. Wt: 215.7
InChI Key:
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Description

(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a propan-2-yloxy group and an ethan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride typically involves several steps:

    Formation of the Propan-2-yloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)phenyl.

    Amination Reaction: The intermediate is then subjected to an amination reaction with (1R)-1-chloroethane-1-amine in the presence of a suitable catalyst to form the desired amine.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific structural features, such as the propan-2-yloxy group and the (1R)-configuration, which may confer distinct chemical and biological properties compared to similar compounds. These unique features can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

2624108-51-4

Molecular Formula

C11H18ClNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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